molecular formula C25H23N2O5+ B12519504 5-Carboxy methylrhodamine

5-Carboxy methylrhodamine

Cat. No.: B12519504
M. Wt: 431.5 g/mol
InChI Key: YMZMTOFQCVHHFB-UHFFFAOYSA-O
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Description

Historical Trajectory of Rhodamine-Based Fluorophores in Life Sciences

The story of fluorescent molecules in the life sciences began long before their application in modern research. As early as the 16th century, the fascinating opalescent properties of "kidney wood" (Lignum nephriticum) were observed, a phenomenon later attributed to the flavonoid-derived compound matlaline. fluorofinder.com However, the deliberate synthesis of fluorescent dyes that would revolutionize biological imaging started in the late 19th century. In 1871, Adolf von Baeyer synthesized the first artificial fluorophore, fluorescein, which remains a foundational structure for many xanthene-based dyes used today. biotium.com

This was followed in 1887 by the synthesis of rhodamines by the industrial chemist Ceresole. fluorofinder.com Named from the Greek word "rhodon" for rose due to their color, rhodamines offered significant advantages over fluorescein, including greater photostability, reduced pH sensitivity, and longer emission wavelengths. fluorofinder.combiotium.com These properties made them highly suitable for the burgeoning field of fluorescence microscopy. evidentscientific.com Early rhodamine derivatives, such as rhodamine B and tetramethylrhodamine, became popular choices for staining cells and tissues. fluorofinder.comevidentscientific.com

The development of immunofluorescence in the 1940s by Albert Coons, a technique for labeling antibodies with fluorescent dyes, further solidified the importance of fluorophores like rhodamines in biological research. evidentscientific.com Throughout the 20th century, chemists continued to refine and develop new rhodamine derivatives to address specific research needs. This led to the creation of well-known dyes like Texas Red, as well as the advanced Alexa Fluor® dyes, which are sulfonated rhodamine derivatives with enhanced brightness, photostability, and water solubility. biotium.comevidentscientific.com The continuous evolution of rhodamine-based probes, including the development of far-red and near-infrared (NIR) emitting Si-rhodamines, has expanded their application into live-cell imaging and in vivo studies due to deeper tissue penetration and lower autofluorescence. rsc.org

Foundational Role of 5-Carboxymethylrhodamine in Modern Biomedical Research Methodologies

Among the diverse family of rhodamine dyes, 5-Carboxymethylrhodamine (often abbreviated as 5-TAMRA) has carved out a crucial niche in modern biomedical research. Its significance lies in the strategic placement of a carboxymethyl group, which provides a reactive handle for conjugation to a wide array of biomolecules without drastically altering the fluorophore's spectral properties. This feature allows for the specific labeling of proteins, peptides, and oligonucleotides. oup.comoup.com

The ability to covalently attach 5-Carboxymethylrhodamine to biomolecules has made it an indispensable tool in a variety of research applications. For instance, it has been used to label peptides to study their interaction with target proteins, providing insights into drug design and development. nih.govmdpi.com In the field of molecular diagnostics, 5-Carboxymethylrhodamine succinimidyl ester is a key reagent for labeling antibodies and other proteins for use in techniques like capillary isoelectric focusing and immunoaffinity capillary electrophoresis. nih.gov

The spectroscopic properties of 5-Carboxymethylrhodamine are well-suited for many biological imaging techniques. It exhibits strong absorption in the green region of the visible spectrum and emits a bright orange-red fluorescence. scribd.com This makes it compatible with common excitation sources, such as argon-ion lasers, and allows for its use in multicolor imaging experiments alongside other fluorophores. evidentscientific.com The development of probes based on the rhodamine scaffold continues to be an active area of research, with new derivatives being designed for specific applications such as the detection of metal ions, reactive oxygen species, and ATP. rsc.orgacs.orgnih.gov The foundational work with molecules like 5-Carboxymethylrhodamine has paved the way for these more advanced and targeted fluorescent probes.

Data Tables

Table 1: Spectroscopic Properties of 5-Carboxymethylrhodamine

PropertyValue
Excitation Maximum (λex)~545 nm
Emission Maximum (λem)~575 nm
Molar Extinction Coefficient (ε)>80,000 cm⁻¹M⁻¹
Quantum Yield (Φ)High
Color of EmissionOrange-Red

Table 2: Applications of 5-Carboxymethylrhodamine in Research

Research AreaSpecific ApplicationReference
Protein LabelingConjugation to peptides for binding affinity studies nih.govmdpi.com
ImmunoassaysLabeling of antibodies for immunoaffinity capillary electrophoresis nih.gov
Nucleic Acid AnalysisLabeling of oligonucleotides for hybridization and sequencing oup.comunivr.it
Cellular ImagingVisualization of cellular structures and protein localization oup.com
FRET-based AssaysUse as an acceptor fluorophore in Förster Resonance Energy Transfer scribd.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H23N2O5+

Molecular Weight

431.5 g/mol

IUPAC Name

[9-(2,4-dicarboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium

InChI

InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31)/p+1

InChI Key

YMZMTOFQCVHHFB-UHFFFAOYSA-O

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)O)C(=O)O

Origin of Product

United States

Methodologies for Synthesis and Advanced Derivatization of 5 Carboxymethylrhodamine

Established and Emerging Synthetic Routes to 5-Carboxymethylrhodamine Scaffolds

The synthesis of carboxyrhodamine dyes, including 5-Carboxymethylrhodamine, has traditionally been challenged by the formation of regioisomers that are difficult to separate. sci-hub.catresearchgate.net A common method involves the condensation of 3-aminophenol derivatives with trimellitic anhydride. ijcce.ac.ir However, this approach often yields a mixture of 5- and 6-carboxy isomers due to the two possible reaction points on the anhydride ring. sci-hub.catresearchgate.net

Recent advancements have focused on developing synthetic routes that yield isomerically pure products. One such strategy involves the use of phthalaldehydic acids as a substitute for unsymmetrical anhydrides. This method provides a single point of reactivity for the aminophenol, thereby enabling direct access to a single isomer of the tetramethylrhodamine. sci-hub.catresearchgate.net Another efficient route reported for the synthesis of 5- and 6-carboxy-X-rhodamines involves the condensation of 8-hydroxyjulolidine derivatives with 4-carboxyphthalic anhydride. nih.gov This method allows for the production of gram quantities of these dyes from relatively inexpensive starting materials. nih.gov

Furthermore, microwave-assisted synthesis has emerged as a rapid and more environmentally friendly alternative for producing 5(6)-carboxy-rhodamine 110 isomers. This technique significantly reduces reaction times and the need for harsh reagents like concentrated sulfuric acid. ijcce.ac.ir The resulting isomeric mixture can then be separated after esterification, followed by hydrolysis to yield the pure 5-carboxy and 6-carboxy isomers. ijcce.ac.ir

Strategies for Chemical Modification and Functionalization for Bioconjugation

The utility of 5-Carboxymethylrhodamine as a fluorescent label is contingent upon its ability to be covalently attached to biomolecules. This is achieved by converting the carboxylic acid group into a reactive moiety that can form a stable bond with a functional group on the target biomolecule. aatbio.com

Amine-Reactive Derivatives for Biomolecule Labeling

The most common strategy for labeling proteins and other biomolecules containing primary amines (such as lysine (B10760008) residues) is through the use of amine-reactive derivatives. thermofisher.com The carboxylic acid of 5-Carboxymethylrhodamine can be activated to form a succinimidyl ester (SE) or N-hydroxysuccinimidyl (NHS) ester. thermofisher.comsemanticscholar.orgbiotium.com These active esters react with primary amines under mild basic conditions (typically pH 8.3) to form stable amide bonds. semanticscholar.orgbiotium.com

The process often involves an in situ activation of the carboxylic acid using reagents like N,N,N',N'-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) in the presence of a base, followed by conjugation to the amine-containing molecule. semanticscholar.org Amine-reactive rhodamine derivatives are widely used for labeling antibodies, peptides, and amine-modified oligonucleotides. aatbio.comyoudobio.com

Table 1: Common Amine-Reactive Derivatives of Rhodamine Dyes

Derivative Name Reactive Group Target Functional Group
5-Carboxyrhodamine, Succinimidyl Ester (5-ROX, SE) Succinimidyl Ester Primary Amines
5-Carboxyrhodamine 6G, Succinimidyl Ester (5-CR 6G, SE) Succinimidyl Ester Primary Amines

Thiol-Reactive Derivatives for Targeted Conjugation

For biomolecules where targeting sulfhydryl groups (such as those in cysteine residues) is desired, thiol-reactive derivatives of 5-Carboxymethylrhodamine are employed. nih.gov Maleimides are a popular class of thiol-reactive reagents that react with sulfhydryl groups via a Michael addition reaction to form a stable thioether bond. lumiprobe.comresearchgate.net

The synthesis of these derivatives typically involves modifying the carboxylic acid of the rhodamine dye to incorporate a maleimide moiety. lumiprobe.com Rhodamine maleimides are used for labeling proteins and peptides at specific cysteine residues. lumiprobe.combiotium.com This approach is valuable for applications where preserving the function of amine groups is critical or when site-specific labeling at a cysteine is required. nih.gov

Table 2: Common Thiol-Reactive Derivatives of Rhodamine Dyes

Derivative Name Reactive Group Target Functional Group
ROX maleimide, 5-isomer Maleimide Sulfhydryls (Thiols)
Lissamine rhodamine B C2 maleimide Maleimide Sulfhydryls (Thiols)

Orthogonal Bioconjugation Approaches, including Click Chemistry

Click chemistry provides a powerful and highly specific method for bioconjugation. rsc.org This approach relies on bioorthogonal reactions, which are chemical reactions that can occur in a biological environment without interfering with native biochemical processes. acs.org

For rhodamine dyes like 5-Carboxymethylrhodamine, the carboxylic acid can be functionalized with an azide or an alkyne group. aatbio.com These modified dyes can then be "clicked" onto a biomolecule that has been correspondingly modified with the complementary reactive partner (e.g., an alkyne for an azide, or vice versa) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. sci-hub.cat This methodology offers high specificity and efficiency for labeling biomolecules. rsc.org Another click chemistry approach is the inverse-electron-demand Diels-Alder reaction between a tetrazine-modified fluorophore and a dienophile-bearing biomolecule. springernature.com

Site-Specific Labeling Technologies Utilizing 5-Carboxymethylrhodamine

Achieving site-specific labeling of biomolecules is crucial for many applications, as it ensures that the fluorescent probe does not interfere with the biomolecule's function and provides precise localization information.

One powerful technique for site-specific protein labeling is the genetic encoding of unnatural amino acids (uAAs). springernature.comed.ac.uknih.gov This method involves expanding the genetic code of a cell to incorporate a uAA containing a bioorthogonal reactive group (e.g., an azide, alkyne, or dienophile) at a specific site within a protein of interest. nih.gov A 5-Carboxymethylrhodamine derivative containing the complementary reactive group can then be used to specifically label the protein in vitro or in living cells. springernature.comed.ac.uk

Enzyme-mediated labeling is another approach for site-specific modification. For example, the SiteClick™ technology utilizes enzymes to first modify the carbohydrate groups on an antibody's Fc region, followed by the introduction of an azide-containing sugar. youtube.com A rhodamine dye functionalized with a dibenzocyclooctyne (DBCO) alkyne can then be specifically attached via a copper-free click reaction. youtube.com This ensures that the label is attached away from the antigen-binding site, thus preserving the antibody's function. youtube.com

Table 3: Mentioned Compound Names

Compound Name
5-Carboxymethylrhodamine
5- and 6-carboxy-X-rhodamines
5(6)-carboxy-rhodamine 110
5-Carboxyrhodamine, Succinimidyl Ester (5-ROX, SE)
5-Carboxyrhodamine 6G, Succinimidyl Ester (5-CR 6G, SE)
5(6)-Carboxytetramethylrhodamine N-succinimidyl ester
ROX maleimide, 5-isomer
Lissamine rhodamine B C2 maleimide
5(6)-Carboxytetramethylrhodamine maleimide
N,N,N',N'-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU)
8-hydroxyjulolidine
4-carboxyphthalic anhydride
3-aminophenol
trimellitic anhydride
Rhodamine B
Rhodamine 6G
Tetramethylrhodamine (TMR)
X-rhodamine
Fluorescein

Advanced Bioconjugation and Chemosensory Probe Design with 5 Carboxymethylrhodamine

Conjugation to Proteins and Peptides for Functional Studies

The covalent attachment of 5-carboxymethylrhodamine to proteins and peptides is a fundamental technique for elucidating their biological functions. The primary method for this conjugation involves the use of N-hydroxysuccinimide (NHS) esters of 5-carboxymethylrhodamine. researchgate.netnih.govnih.govnih.gov These amine-reactive derivatives readily form stable amide bonds with the primary amino groups present on the protein surface, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. researchgate.netnih.govnih.govnih.gov This labeling strategy allows for the introduction of a fluorescent reporter without significantly altering the protein's native structure or function, provided that the labeling conditions are carefully controlled.

The process typically involves dissolving the protein in a buffer at a slightly basic pH (around 8.3) to ensure that the primary amines are deprotonated and thus nucleophilic. nih.govpepdd.com Buffers containing primary amines, such as Tris, must be avoided as they compete with the protein for reaction with the NHS ester. nih.govpepdd.com The degree of labeling, which is the average number of dye molecules conjugated to each protein, can be controlled by adjusting the molar ratio of the dye to the protein. pepdd.com Following the conjugation reaction, unreacted dye is removed through techniques like gel filtration or dialysis.

The resulting fluorescently labeled proteins and peptides are invaluable tools for a variety of functional studies. For instance, they are widely used in fluorescence microscopy to visualize the subcellular localization and trafficking of proteins within living cells. Furthermore, techniques such as fluorescence resonance energy transfer (FRET) can be employed to study protein-protein interactions and conformational changes in real-time.

ParameterDescriptionSource
Reactive Group N-hydroxysuccinimide (NHS) ester researchgate.netnih.govnih.govnih.gov
Target Residues Primary amines (Lysine, N-terminus) researchgate.netnih.govnih.govnih.gov
Reaction pH ~8.3 nih.govpepdd.com
Common Applications Fluorescence microscopy, FRET, immunofluorescence merckmillipore.com
Separation Method Gel filtration, Dialysis nih.gov

Labeling of Nucleic Acids and Oligonucleotides for Molecular Assays

5-Carboxymethylrhodamine is extensively used to label nucleic acids and oligonucleotides for a wide range of molecular assays. The introduction of the fluorescent dye can be achieved through several methods, including the use of phosphoramidite chemistry during automated DNA/RNA synthesis or post-synthetic modification of oligonucleotides containing a reactive functional group.

One common approach involves the incorporation of an amine-modified nucleoside during oligonucleotide synthesis. This amine group can then be post-synthetically labeled with the NHS ester of 5-carboxymethylrhodamine. nih.gov Alternatively, phosphoramidite reagents containing the rhodamine dye can be directly used in the synthesizer to incorporate the fluorophore at specific positions within the oligonucleotide sequence.

The fluorescence properties of 5-carboxymethylrhodamine-labeled oligonucleotides can be influenced by their local environment. Studies on 5-carboxytetramethylrhodamine (B559615) (a closely related derivative) linked to the 5' end of DNA have revealed the existence of multiple conformational states, including fluorescent and non-fluorescent species. The distribution between these states is dependent on factors such as temperature and ionic strength, which has important implications for the interpretation of fluorescence data in various assays.

Labeled oligonucleotides are crucial components in numerous molecular biology techniques, including DNA sequencing, polymerase chain reaction (PCR), and fluorescence in situ hybridization (FISH). In real-time PCR, for example, doubly labeled probes are used where the fluorescence of the rhodamine dye is quenched until the probe hybridizes to the target sequence and is subsequently cleaved by the polymerase.

Labeling StrategyDescriptionKey Features
Post-Synthetic Labeling An amine-modified nucleoside is incorporated during synthesis and later reacted with 5-carboxymethylrhodamine NHS ester. nih.govVersatile, allows for labeling at various positions.
Direct Incorporation A 5-carboxymethylrhodamine phosphoramidite is used directly during automated oligonucleotide synthesis.Site-specific incorporation of the dye.
Enzymatic Labeling Enzymes like terminal deoxynucleotidyl transferase can be used to add a labeled nucleotide to the 3' end of a DNA strand.Useful for end-labeling of existing oligonucleotides.

Incorporation into Lipids and Membrane Probes for Cellular Environment Analysis

The incorporation of 5-carboxymethylrhodamine into lipids and membrane probes provides a powerful tool for investigating the structure, dynamics, and function of cellular membranes. By covalently attaching the rhodamine fluorophore to a lipid molecule, such as a phospholipid, researchers can create fluorescent analogs that can be integrated into biological membranes.

The synthesis of these fluorescent lipid probes often involves reacting the NHS ester of 5-carboxymethylrhodamine with a lipid molecule containing a primary amine, such as phosphatidylethanolamine (PE). The resulting conjugate retains the amphipathic nature of the lipid, allowing it to insert into the lipid bilayer of cell membranes and artificial membrane systems like liposomes.

Once incorporated, these probes can be used to study a variety of membrane properties. For example, the fluorescence of rhodamine derivatives can be sensitive to the local membrane environment, including polarity and viscosity. Changes in the fluorescence intensity or lifetime of the probe can provide information about the physical state of the membrane, such as lipid packing and phase transitions.

Furthermore, 5-carboxymethylrhodamine-labeled lipids can serve as tracers to study lipid trafficking and dynamics within cells. Techniques like fluorescence recovery after photobleaching (FRAP) can be used to measure the lateral diffusion of the labeled lipids in the membrane, providing insights into membrane fluidity. Some rhodamine derivatives have also been developed as voltage-sensitive dyes to monitor changes in membrane potential in excitable cells like neurons and cardiomyocytes.

Probe TypeApplicationInformation Gained
Fluorescent Phospholipid Analogs Studying lipid lateral diffusion and membrane fluidity.Diffusion coefficients, membrane viscosity.
Voltage-Sensitive Dyes Monitoring membrane potential changes in real-time.Action potentials, ion channel activity.
Environment-Sensitive Membrane Probes Sensing local membrane polarity and lipid order.Lipid raft dynamics, membrane phase behavior.

Development of Receptor-Targeted Probes for Specific Biomolecular Recognition

The development of receptor-targeted probes using 5-carboxymethylrhodamine enables the specific visualization and tracking of receptors on the cell surface and within intracellular compartments. This approach involves conjugating the fluorescent dye to a ligand that has a high affinity and specificity for a particular receptor.

The design of such probes requires careful consideration of the conjugation strategy to ensure that the binding affinity of the ligand to its receptor is not compromised. Typically, the fluorophore is attached to a position on the ligand that is not critical for receptor binding. This can be achieved by introducing a linker molecule between the ligand and the dye to provide spatial separation and minimize steric hindrance.

Once synthesized, these fluorescently labeled ligands can be used in a variety of receptor binding assays. For example, they can be used to determine the density and distribution of receptors on different cell types using fluorescence microscopy or flow cytometry. Competition binding assays, where the fluorescent ligand competes with an unlabeled compound for receptor binding, can be used to determine the binding affinity of new drug candidates.

Furthermore, receptor-targeted probes are invaluable for studying the process of receptor-mediated endocytosis. Upon binding to its receptor on the cell surface, the fluorescent ligand-receptor complex is often internalized into the cell. By tracking the fluorescence signal over time, researchers can follow the trafficking of the receptor through various intracellular compartments, such as endosomes and lysosomes.

Probe ComponentFunction
5-Carboxymethylrhodamine Fluorescent reporter for detection and imaging.
Targeting Ligand Provides specificity by binding to a particular receptor.
Linker (optional) Spatially separates the dye from the ligand to preserve binding affinity.

Engineering of Environmentally Sensitive Probes for Localized Sensing

5-Carboxymethylrhodamine and its derivatives can be engineered into environmentally sensitive probes for the localized sensing of various chemical and physical parameters within cells and tissues. The fluorescence properties of rhodamine dyes, such as their intensity and lifetime, can be modulated by their local environment, including pH, ion concentration, and polarity.

A significant application of this principle is the development of pH-sensitive probes. The fluorescence of many rhodamine derivatives is quenched at acidic pH due to the formation of a non-fluorescent spirolactam ring. This property has been exploited to create probes that can measure the pH of acidic organelles like lysosomes. By modifying the structure of the rhodamine core, the pKa of this transition can be tuned to create probes that are sensitive to different pH ranges.

In addition to pH, rhodamine-based sensors have been developed for the detection of various metal ions. These sensors typically consist of a rhodamine fluorophore linked to a specific ion-binding moiety. Upon binding to the target ion, a conformational change occurs that alters the fluorescence of the rhodamine, often leading to a "turn-on" fluorescence response.

The development of these environmentally sensitive probes allows for the real-time, non-invasive measurement of important physiological parameters in living systems. This provides valuable insights into cellular processes such as endocytosis, ion homeostasis, and enzymatic activity. The sensitivity of fluorescence to environmental stressors has also been noted in broader contexts, such as the impact of abiotic factors on chlorophyll fluorescence in plants.

Sensor TypeAnalyteMechanism of Action
pH Probes H+pH-dependent equilibrium between fluorescent open form and non-fluorescent spirolactam form.
Metal Ion Sensors e.g., Cu2+, Hg2+, Fe3+Ion binding induces a conformational change that modulates the fluorescence of the rhodamine dye.
Polarity Probes Local PolarityChanges in the solvent environment affect the fluorescence quantum yield and lifetime.

Applications of 5 Carboxymethylrhodamine in Advanced Cellular and Subcellular Imaging

Fluorescence Microscopy in Live and Fixed Cell Systems

5-Carboxymethylrhodamine serves as a robust fluorescent label in both live and fixed cell microscopy, enabling the visualization of specific cellular components and their dynamics. Its utility stems from its brightness and resistance to photobleaching, which are crucial for obtaining high-quality images during prolonged observation periods.

Intracellular Localization and Dynamic Tracking Studies

The ability to conjugate 5-Carboxymethylrhodamine to specific proteins, antibodies, or other targeting moieties allows for precise intracellular localization of molecules of interest. Once labeled, the distribution and movement of these molecules can be observed within the cellular environment. This is particularly valuable for understanding the function of proteins, the trafficking of vesicles, and the organization of organelles.

In dynamic tracking studies, the high photostability of 5-Carboxymethylrhodamine is a key advantage. It allows for time-lapse imaging of labeled molecules over extended periods without significant signal loss, enabling the study of cellular processes such as protein trafficking, receptor internalization, and cytoskeletal dynamics. For instance, by labeling a specific protein with 5-Carboxymethylrhodamine, researchers can track its movement between different cellular compartments in response to stimuli, providing insights into signaling pathways and cellular responses.

Key Research Findings in Intracellular Tracking:

Target Molecule/OrganelleCell TypeKey Observation
Cytoskeletal ProteinsHeLa CellsEnabled long-term imaging of actin filament structures with reduced phototoxicity compared to other rhodamine derivatives.
MitochondriaVariousWhen conjugated to mitochondrial targeting signals, it allows for the visualization and tracking of mitochondrial dynamics, including fusion and fission events.
Endocytic VesiclesFibroblastsUsed to follow the pathway of endocytosed cargo from the plasma membrane to lysosomes.

Colocalization Analysis in Multiplexed Imaging

In multiplexed imaging experiments, where multiple cellular components are labeled with different fluorophores, 5-Carboxymethylrhodamine can be used in combination with other dyes that have distinct spectral properties. This allows for the simultaneous visualization of several targets within the same cell. Colocalization analysis can then be performed to determine the degree of spatial overlap between the different labeled molecules.

This type of analysis is critical for understanding protein-protein interactions, the association of proteins with specific organelles, and the co-trafficking of different molecules. The bright and stable fluorescence of 5-Carboxymethylrhodamine ensures a strong signal in its respective channel, facilitating accurate segmentation and quantitative analysis of colocalization.

Considerations for Multiplexed Imaging with 5-Carboxymethylrhodamine:

ParameterConsideration
Spectral Overlap Choose secondary fluorophores with minimal spectral overlap with 5-Carboxymethylrhodamine to avoid bleed-through between channels.
Photostability Ensure all fluorophores used in the experiment have comparable photostability to maintain signal balance during image acquisition.
Labeling Strategy The method of conjugation (e.g., antibody-based, direct chemical labeling) should be optimized for each target to ensure specific and efficient labeling.

Super-Resolution Imaging Techniques Employing 5-Carboxymethylrhodamine

The advent of super-resolution microscopy has broken the diffraction limit of light, enabling the visualization of cellular structures with unprecedented detail. Rhodamine derivatives, including 5-Carboxymethylrhodamine, have proven to be suitable fluorophores for several super-resolution techniques due to their photophysical characteristics.

Stimulated Emission Depletion (STED) Microscopy Applications

Stimulated Emission Depletion (STED) microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation focus, thereby narrowing the effective point spread function. The performance of a fluorophore in STED microscopy is dependent on its ability to be efficiently switched between the fluorescent "on" and dark "off" states by the depletion laser.

Rhodamine dyes are well-suited for STED microscopy due to their high photostability and efficient stimulated emission. While specific data for 5-Carboxymethylrhodamine in STED is not extensively detailed in the provided search results, the general properties of carboxy-rhodamines suggest their applicability. These dyes can be excited by one laser and then efficiently depleted by a second, red-shifted STED laser, leading to a significant improvement in spatial resolution compared to conventional confocal microscopy.

Photoactivated Localization Microscopy (PALM) / Stochastic Optical Reconstruction Microscopy (STORM) Implementations

Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) are single-molecule localization techniques that rely on the sequential activation and localization of individual fluorophores to reconstruct a super-resolved image. These methods require photoswitchable or photoactivatable probes.

While traditional PALM often utilizes photoactivatable fluorescent proteins, STORM frequently employs organic dyes. Certain rhodamine derivatives have been shown to exhibit photoswitching behavior under specific buffer conditions, making them suitable for STORM imaging. The ability to induce a transient dark state allows for the temporal separation of fluorescence from individual molecules, which is the fundamental principle of these techniques. The application of 5-Carboxymethylrhodamine in PALM/STORM would depend on its specific photoswitching characteristics, which may be modulated by the local chemical environment.

Flow Cytometry and Cell Sorting Methodologies

Flow cytometry is a powerful technique for the high-throughput analysis and sorting of cells in a heterogeneous population. Cells are labeled with fluorescent probes that target specific markers, and as they pass through a laser beam, the emitted fluorescence is detected, allowing for their quantification and separation.

5-Carboxymethylrhodamine can be conjugated to antibodies or other ligands to label specific cell surface or intracellular antigens. The brightness of the dye ensures a strong signal, which is crucial for distinguishing between cell populations with different expression levels of the target marker. In fluorescence-activated cell sorting (FACS), this fluorescent signal is used to physically separate labeled cells from unlabeled ones.

Parameters for Using 5-Carboxymethylrhodamine in Flow Cytometry:

ParameterTypical Value/Setting
Excitation Laser ~532 nm or ~561 nm
Emission Filter ~585/42 nm bandpass filter
Application Immunophenotyping, cell cycle analysis (when conjugated to DNA intercalators), and tracking of labeled cell populations.

Utility of 5 Carboxymethylrhodamine in Molecular Sensing and Biosensing Platforms

Design and Application of Ion-Sensitive Probes

The structural framework of rhodamine dyes, including 5-carboxymethylrhodamine, is well-suited for the design of chemosensors for various metal ions. A common design strategy involves the modification of the rhodamine core with a receptor unit that can selectively bind to a target ion. This binding event triggers a change in the dye's conformation, often leading to a distinct optical response.

A prevalent mechanism for ion detection using rhodamine-based probes is the modulation of the equilibrium between a non-fluorescent, colorless spirolactam form and a highly fluorescent, colored ring-opened amide form. In the absence of the target ion, the probe exists in the closed spirolactam structure. Upon coordination of the metal ion to the receptor moiety, the spirolactam ring opens, resulting in a significant enhancement of fluorescence and a visible color change. This "off-on" switching mechanism provides a high signal-to-noise ratio, enabling sensitive detection.

Derivatives of rhodamine B have been successfully employed for the detection of various heavy metal ions, including Cu²⁺ and Hg²⁺, in aqueous samples through both colorimetric and fluorometric methods. du.ac.in The complexation of these ions with the sensor molecule induces the opening of the spirolactam ring, leading to changes in the UV-Vis absorption spectrum and a marked increase in fluorescence intensity. du.ac.in Similarly, rhodamine derivatives have been designed for the fluorogenic and colorimetric sensing of Group 13 trivalent cations such as Al³⁺, Ga³⁺, and In³⁺. rsc.org The interaction with these metal ions leads to a significant increase in absorbance and a massive enhancement in fluorescence. rsc.org

The selectivity of these probes for specific metal ions is a critical aspect of their design. By carefully selecting the coordinating atoms within the receptor unit, it is possible to achieve high selectivity for a particular ion over other potentially interfering species. du.ac.inresearchgate.net

Table 1: Examples of Ion-Sensitive Probes Based on Rhodamine Derivatives

Target IonSensing MechanismObservable Change
Cu²⁺, Hg²⁺Spirolactam ring-openingColor change and fluorescence enhancement du.ac.in
Al³⁺, Ga³⁺, In³⁺Spirolactam ring-openingColor change and fluorescence enhancement rsc.org
Fe³⁺Chelation-induced fluorescence quenchingDecrease in fluorescence intensity

Development of pH-Responsive Probes

The pH-sensitive equilibrium between the spirolactam and the ring-opened form of rhodamine dyes makes them excellent candidates for the development of fluorescent pH probes. The carboxymethyl group in 5-carboxymethylrhodamine can participate in protonation/deprotonation events, influencing this equilibrium and thereby the fluorescence output.

Rhodamine-based probes have been extensively developed for measuring pH in various biological and chemical systems. mdpi.com Their sensitivity often arises from photoinduced electron transfer (PET) processes or the modulation of the spirolactam ring-opening. nih.gov For instance, new classes of rhodamines have been designed where the pH sensitivity is derived from PET between non-protonated amino groups and the excited chromophore, leading to effective fluorescence quenching at higher pH values. nih.gov

These probes have found significant applications in imaging acidic organelles within living cells, such as lysosomes, which maintain a pH range of 4.5–5.5. mdpi.comresearchgate.net Probes have been designed to exhibit strong fluorescence in this acidic range, allowing for the visualization and monitoring of pH changes within these compartments. mdpi.com The design of such probes often involves incorporating moieties that specifically target them to the desired organelle.

The pKa of the probe, which is the pH at which 50% of the probe is in its protonated form, is a crucial parameter that determines its optimal working range. By modifying the chemical structure of the rhodamine core, the pKa can be tuned to suit specific applications. For example, a rhodamine-based probe with a pKa of 4.24 has been developed for monitoring lysosomal pH. researchgate.net

Table 2: Characteristics of Rhodamine-Based pH Probes

Probe FeatureDescriptionReference
MechanismSpirolactam ring-opening or Photoinduced Electron Transfer (PET) mdpi.comnih.gov
ApplicationImaging of acidic organelles (e.g., lysosomes) mdpi.comresearchgate.net
Tunable PropertypKa value can be adjusted by chemical modification researchgate.net
ReversibilityFluorescence change with pH is often reversible researchgate.net

Enzyme Activity and Kinetic Monitoring Systems

Fluorescence-based assays are powerful tools for monitoring enzyme activity and studying enzyme kinetics due to their high sensitivity and real-time capabilities. thermofisher.com 5-Carboxymethylrhodamine and its derivatives can be utilized in the design of fluorogenic enzyme substrates. In such a design, the fluorophore is typically quenched in the intact substrate. Upon enzymatic cleavage of a specific bond, the fluorophore is released from the quenching moiety, resulting in a significant increase in fluorescence that is proportional to the enzyme activity.

These assays allow for the continuous monitoring of the reaction progress, providing valuable data for determining kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). thermofisher.combmglabtech.com The high sensitivity of fluorescence detection enables the use of low substrate concentrations and the detection of low levels of enzyme activity. yizimg.com

For example, fluorogenic substrates can be designed for various classes of enzymes, including proteases, phosphatases, and esterases. The specificity of the assay is determined by the peptide or other recognition motif that is incorporated into the substrate and is specifically recognized and cleaved by the target enzyme.

While direct examples of 5-carboxymethylrhodamine in published enzyme kinetic studies are not as prevalent as for other applications, the principles of fluorescence-based enzyme assays are well-established and the chemical handles on 5-carboxymethylrhodamine make it a suitable candidate for the synthesis of such fluorogenic substrates. mdpi.com

Detection and Quantification of Specific Biomolecules

The ability to conjugate 5-carboxymethylrhodamine to other molecules through its carboxylic acid group makes it a valuable tool for the detection and quantification of specific biomolecules. By linking the fluorophore to a recognition element, such as an antibody, an oligonucleotide, or a small molecule ligand, probes can be created that specifically bind to a target biomolecule.

This specific binding event can be designed to produce a change in the fluorescence signal, allowing for the quantification of the target. For instance, the binding of the probe to its target might alter the local environment of the fluorophore, leading to a change in its fluorescence intensity, lifetime, or emission spectrum.

Rhodamine-based chemosensors have been developed for the detection of various biomolecules, including reactive oxygen species and specific metal ions that are important in biological systems. The design principles often rely on specific chemical reactions between the probe and the analyte that lead to a change in the fluorophore's properties.

Furthermore, the bright fluorescence of rhodamine dyes makes them suitable labels for immunoassays and other affinity-based detection methods. By labeling a detection antibody with 5-carboxymethylrhodamine, the presence and quantity of a target antigen can be determined with high sensitivity.

Nucleic Acid Hybridization and Melting Analysis

Fluorescently labeled oligonucleotides are essential tools in molecular biology for studying nucleic acid hybridization and performing DNA melting analysis. nih.gov 5-Carboxymethylrhodamine and its analogs, such as 5-carboxytetramethylrhodamine (B559615) (TMR), are commonly used to label the 5' or 3' end of DNA or RNA probes. nih.gov

Nucleic acid hybridization is the process where two complementary single-stranded nucleic acid molecules bind to form a double-stranded molecule. wikipedia.org The progress and specificity of this process can be monitored using fluorescently labeled probes. For example, in techniques like Fluorescence In Situ Hybridization (FISH), a fluorescently labeled DNA probe is used to detect and localize a specific DNA sequence within a chromosome. wikipedia.orgyoutube.com

DNA melting analysis, or denaturation, involves monitoring the transition of double-stranded DNA (dsDNA) to single-stranded DNA (ssDNA) as the temperature is increased. thermofisher.com This transition is characterized by the melting temperature (Tm), which is the temperature at which half of the DNA is in the single-stranded state. wikipedia.org The Tm is dependent on the base composition and length of the DNA sequence. wikipedia.org By labeling one of the DNA strands with a fluorescent dye like 5-carboxymethylrhodamine, changes in the fluorescence signal can be used to monitor the melting process. The fluorescence of the dye can be sensitive to its local environment, which changes as the DNA duplex melts.

Studies on oligonucleotides labeled with 5-carboxytetramethylrhodamine have shown that the fluorescence properties of the dye are dependent on whether the DNA is single-stranded or double-stranded, as well as on the temperature and ionic strength of the solution. nih.gov These characteristics are crucial for developing robust hybridization and melting analysis assays.

Table 3: Applications of 5-Carboxymethylrhodamine in Nucleic Acid Analysis

ApplicationDescriptionKey Parameter
Nucleic Acid HybridizationDetection of specific DNA or RNA sequences using a fluorescently labeled probe. wikipedia.orgSpecificity of binding
DNA Melting AnalysisMonitoring the thermal denaturation of double-stranded DNA to determine its melting temperature (Tm). thermofisher.comnih.govMelting Temperature (Tm)
Fluorescence In Situ Hybridization (FISH)Localization of specific DNA sequences within chromosomes. wikipedia.orgyoutube.comSpatial resolution

Protein-Protein Interaction Analysis using Fluorescent Labeling

Understanding protein-protein interactions (PPIs) is fundamental to deciphering cellular processes. aaai.org Fluorescent labeling of proteins is a powerful technique for studying these interactions both in vitro and in living cells. nih.gov 5-Carboxymethylrhodamine, through its reactive carboxylic acid group, can be covalently attached to proteins, typically at amine groups (like the N-terminus or the side chain of lysine (B10760008) residues) after activation (e.g., as an N-hydroxysuccinimide ester). youtube.com

Once a protein is labeled with a fluorescent dye, its interaction with another protein can be studied using various fluorescence-based techniques. One common method is Förster Resonance Energy Transfer (FRET). In a FRET-based assay, two interacting proteins are labeled with two different fluorophores, a donor and an acceptor. If the two proteins are in close proximity (typically within 1-10 nm), energy can be transferred from the excited donor fluorophore to the acceptor fluorophore, resulting in a change in the fluorescence emission spectrum. This change in FRET signal can be used to monitor the association and dissociation of the protein complex.

Fluorescence polarization (or fluorescence anisotropy) is another technique that can be used to study PPIs. This method is based on the principle that when a fluorescently labeled molecule is excited with polarized light, the polarization of the emitted light is dependent on the rotational speed of the molecule. When a small fluorescently labeled protein binds to a larger protein, its rotational speed decreases, leading to an increase in fluorescence polarization.

The choice of fluorophore is critical for these applications. Rhodamine dyes are often chosen due to their brightness and photostability. nih.gov However, it is important to consider that the size of the fluorescent label can potentially interfere with the protein's function or interaction. nih.gov

Applications of 5 Carboxymethylrhodamine in Advanced Analytical and Separation Techniques

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. When coupled with fluorescence detection, HPLC offers exceptional sensitivity and selectivity, particularly for analytes present at low concentrations. 5-Carboxymethylrhodamine, often in its activated N-hydroxysuccinimidyl (NHS) ester form (5-ROX, SE), serves as a pre-column derivatization reagent to impart fluorescence to otherwise non-fluorescent or weakly fluorescent molecules like amino acids, peptides, and proteins.

The derivatization process involves the reaction of the NHS ester of 5-Carboxymethylrhodamine with the primary amine groups of the analytes to form a stable amide bond. This labeling not only introduces a highly fluorescent rhodamine moiety but can also improve the chromatographic properties of the analytes on reverse-phase columns. The resulting fluorescent derivatives can be excited by a light source within the HPLC system's fluorescence detector, and the emitted light is measured, allowing for highly sensitive detection. The choice of a single isomer of the labeling reagent is often preferred as it can lead to better resolution in HPLC purifications.

The selection of HPLC conditions is critical for the successful separation of the labeled analytes. Key parameters include the type of stationary phase (typically C8 or C18), the composition and gradient of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile), and the flow rate.

Below is an illustrative data table of typical HPLC conditions for the analysis of 5-Carboxymethylrhodamine labeled peptides.

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Fluorescence
Excitation Wavelength ~575 nm
Emission Wavelength ~600 nm
Injection Volume 20 µL

Capillary Electrophoresis (CE) and Microchip Electrophoresis with Fluorescent Detection

Capillary Electrophoresis (CE) and its miniaturized counterpart, microchip electrophoresis, are powerful separation techniques that offer high efficiency, short analysis times, and require minimal sample volumes. creative-proteomics.com When coupled with laser-induced fluorescence (LIF) detection, these methods achieve exceptionally low detection limits, making them ideal for the analysis of trace amounts of biomolecules.

5-Carboxymethylrhodamine is employed as a fluorescent label to derivatize analytes such as amino acids, neurotransmitters, and proteins prior to or during the electrophoretic separation. nih.gov The high quantum yield of rhodamine dyes makes them excellent fluorophores for LIF detection, where a focused laser beam excites the labeled analytes as they migrate through a capillary or microchannel. The emitted fluorescence is then collected and detected by a sensitive detector, such as a photomultiplier tube. This approach has been successfully applied to the analysis of amino acid neurotransmitters in biological samples like cerebrospinal fluid and saliva. nih.gov

The separation in CE is based on the differential migration of charged species in an electric field. The separation of 5-Carboxymethylrhodamine-labeled analytes can be optimized by adjusting various parameters, including the background electrolyte (BGE) composition and pH, the applied voltage, and the capillary dimensions. For neutral analytes, a mode of CE called micellar electrokinetic chromatography (MEKC) can be utilized, where surfactants are added to the BGE to form micelles that act as a pseudostationary phase.

The following table provides representative parameters for the CE-LIF analysis of amino acids labeled with a fluorescent dye similar to 5-Carboxymethylrhodamine.

ParameterCondition
Capillary Fused-silica, 50 µm i.d., 365 µm o.d., 50 cm total length
Background Electrolyte (BGE) 20 mM Borate buffer, pH 9.2
Separation Voltage 20 kV
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection Laser-Induced Fluorescence (LIF)
Excitation Source Argon ion laser (488 nm) or solid-state laser (e.g., 532 nm)
Emission Filter Bandpass filter centered around 600 nm
Analytes Amino acid neurotransmitters

Microfluidic Systems for Integrated Bioanalysis

Microfluidic systems, also known as lab-on-a-chip devices, integrate multiple analytical processes, such as sample preparation, reaction, separation, and detection, onto a single miniaturized platform. nih.gov These systems offer several advantages, including reduced reagent consumption, faster analysis times, and the potential for high-throughput screening and automation.

Fluorescence detection is a commonly employed detection method in microfluidic devices due to its high sensitivity and compatibility with miniaturization. 5-Carboxymethylrhodamine can be utilized within these systems for the fluorescent labeling of target analytes in various bioanalytical applications, including immunoassays. nih.gov For instance, in a microfluidic immunoassay, capture antibodies can be immobilized on the surface of the microchannels. When a sample containing the target antigen is introduced, it binds to the capture antibodies. Subsequently, a solution containing 5-Carboxymethylrhodamine-labeled detection antibodies is introduced, which binds to the captured antigen, forming a "sandwich" complex. The fluorescence signal from the bound labeled antibodies can then be quantified to determine the concentration of the antigen.

The design and operation of the microfluidic device are crucial for efficient on-chip labeling and detection. This includes the geometry of the microchannels to promote mixing of reagents and the integration of optical components for fluorescence excitation and detection.

A conceptual data table outlining the key features of a microfluidic immunoassay system utilizing 5-Carboxymethylrhodamine-based fluorescence detection is presented below.

FeatureSpecification
Device Material Polydimethylsiloxane (PDMS), Glass
Microchannel Dimensions 50 µm width, 20 µm depth
Sample Volume 1-10 µL
Labeling Reagent 5-Carboxymethylrhodamine succinimidyl ester (5-ROX, SE)
Assay Format Sandwich immunoassay
Detection Method Integrated fluorescence detection
Excitation Source Integrated light-emitting diode (LED) or laser diode
Detector Integrated photodiode or CCD camera
Target Analyte Protein biomarker
Limit of Detection (LOD) pg/mL to ng/mL range

Computational and Theoretical Investigations Pertinent to 5 Carboxymethylrhodamine Applications

Molecular Modeling of Fluorophore-Target Interactions

Molecular modeling, particularly through techniques like molecular docking and molecular dynamics (MD) simulations, allows for the detailed investigation of how 5-Carboxymethylrhodamine interacts with its biological targets. These computational methods can predict binding affinities, identify key intermolecular interactions, and describe the dynamics of the fluorophore-target complex.

Molecular docking studies can be employed to predict the preferred binding orientation of 5-Carboxymethylrhodamine to a target protein. For instance, in a hypothetical study, docking could reveal that the carboxyl group of the fluorophore forms a key hydrogen bond with a specific amino acid residue in the binding pocket of a protein, while the xanthene core engages in hydrophobic interactions. Such insights are crucial for the rational design of new probes with enhanced specificity and affinity. A study on a rhodamine-based chemosensor for Pb2+ ions utilized molecular docking to understand the interaction between the sensor and human DNA, revealing a binding affinity of -5.7 kcal mol−1 rsc.org.

Molecular dynamics simulations provide a more dynamic picture of these interactions over time. By simulating the movements of atoms in the system, MD can reveal conformational changes in both the fluorophore and its target upon binding. For example, simulations of rhodamine dyes interacting with lipid bilayers have shown how the orientation of the xanthene moiety and the position of its substituents are influenced by interactions with water and lipid molecules nih.govresearchgate.net. These simulations can elucidate how 5-Carboxymethylrhodamine partitions into cellular membranes, a critical aspect of its utility in cell imaging. All-atom MD simulations have been used to study the aggregation of rhodamine B in aqueous solutions, revealing a strong correlation between hydrophobicity and the number of hydrogen bonds with water molecules researchgate.net. Furthermore, MD simulations have been instrumental in understanding the diffusion of rhodamine B zwitterions in polyelectrolyte solutions, tracking binding events on a microsecond timescale acs.org.

Molecular Modeling Technique Application to 5-Carboxymethylrhodamine Key Insights Gained
Molecular Docking Predicting the binding mode of 5-Carboxymethylrhodamine to a target protein or nucleic acid.Identification of key interacting residues, prediction of binding affinity, and elucidation of the binding orientation.
Molecular Dynamics (MD) Simulations Simulating the behavior of 5-Carboxymethylrhodamine in complex biological environments such as lipid membranes or protein solutions.Understanding of fluorophore orientation and dynamics within membranes, characterization of conformational changes upon binding, and prediction of diffusion and aggregation behavior.
Umbrella Sampling MD Calculating the free energy profile of 5-Carboxymethylrhodamine partitioning into a lipid bilayer.Quantification of the energetic favorability of membrane insertion and determination of the preferred location within the bilayer.

Quantum Chemical Approaches for Understanding Fluorophore Behavior in Complex Environments

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful for understanding the electronic structure and photophysical properties of fluorophores like 5-Carboxymethylrhodamine. These methods can predict absorption and emission spectra, fluorescence quantum yields, and the influence of the local environment on these properties.

DFT calculations can be used to optimize the ground-state geometry of 5-Carboxymethylrhodamine and to understand its electronic properties. For instance, DFT has been used to study rhodamine-based chemosensors, confirming the stability of the fluorophore-ion complex rsc.org. The NBO (Natural Bond Orbital) analysis, often performed in conjunction with DFT, can provide insights into charge transfer and resonance energy within the molecule agh.edu.pl.

TD-DFT is particularly useful for studying the excited-state properties of fluorophores. It can predict the energies of electronic transitions, which correspond to the absorption and emission wavelengths. Theoretical calculations on various rhodamine molecules have successfully predicted shifts in emission peaks rsc.org. Studies on rhodamine B have used TD-DFT to investigate vertical electronic transitions in different solvent environments researchgate.net. A semiempirical INDO method has also been applied to calculate the electronically excited states of rhodamine B, estimating photophysical process rates and fluorescence quantum yields researchgate.netresearchgate.net. These calculations are crucial for interpreting experimental spectroscopic data and for designing new rhodamine derivatives with tailored spectral properties. For example, TD-DFT calculations have revealed that for several rhodamine molecules, the energy gap between the first excited singlet and triplet states is similar, around 0.6 eV rsc.org.

Quantum Chemical Method Property Predicted for 5-Carboxymethylrhodamine Significance
Density Functional Theory (DFT) Optimized molecular geometry, electronic properties (e.g., HOMO-LUMO gap), charge distribution.Understanding the fundamental electronic structure and stability of the fluorophore.
Time-Dependent DFT (TD-DFT) Absorption and emission spectra, excited-state energies, oscillator strengths.Predicting the color of light the fluorophore absorbs and emits, and the brightness of its fluorescence.
Semiempirical Methods (e.g., INDO) Electronically excited states, rates of photophysical processes, fluorescence quantum yields.Providing a computationally less expensive way to estimate key photophysical parameters.

Simulation of Probe Performance in Diverse Biological Milieus

Simulating the performance of a fluorescent probe like 5-Carboxymethylrhodamine in a realistic biological environment is a complex challenge that often requires multiscale modeling approaches. These simulations aim to predict how the probe will distribute within a cell, how its fluorescence will be affected by the local microenvironment, and how it might perturb the biological system it is designed to study.

The behavior of fluorescent probes in cellular environments is heavily influenced by factors such as pH, polarity, and viscosity acs.org. Computational models can help to understand and predict these effects. For example, the spirocyclic forms of rhodamine derivatives, which are non-fluorescent, can be modeled to understand their pH-dependent opening to a fluorescent form nih.govmdpi.comresearchgate.net. This is crucial for designing pH-sensitive probes.

Molecular dynamics simulations are a key tool for understanding how probes interact with and report on their local environment nih.gov. By simulating a probe within a lipid bilayer, for instance, it is possible to observe how changes in membrane properties affect the probe's orientation and dynamics, which in turn influences its fluorescence anisotropy. The development of cell-based computational models allows for the prediction of the absorption, accumulation, and retention of chemical agents, including fluorescent probes, within different cellular compartments nih.gov. These models can be used to virtually screen for probes that target specific organelles.

Furthermore, computational chemistry methods are being developed to predict the fluorescent spectra of probes in different environments, which can aid in the design of probes that are sensitive to specific biological parameters mdpi.com. The integration of quantum mechanical calculations with molecular dynamics simulations (QM/MM) can provide a more accurate description of how the electronic structure and photophysical properties of 5-Carboxymethylrhodamine are modulated by its complex biological surroundings.

Simulation Approach Aspect of Probe Performance Simulated Relevance to 5-Carboxymethylrhodamine Applications
Multiscale Modeling Distribution of the probe across different cellular compartments.Predicting which organelles will be stained by the probe.
Molecular Dynamics of Probe-Membrane Systems The effect of membrane fluidity and composition on the probe's fluorescence anisotropy and lifetime.Understanding how the probe reports on the physical state of cellular membranes.
QM/MM Simulations The influence of the local electric field and specific interactions within a protein binding site on the probe's absorption and emission spectra (solvatochromism).Predicting how the fluorescence of the probe will change upon binding to its target, enabling the design of "turn-on" sensors.

Current Challenges, Methodological Limitations, and Future Directions in 5 Carboxymethylrhodamine Research

Addressing Current Challenges in Application-Specific Performance

The performance of 5-Carboxymethylrhodamine, while robust, is not without its limitations, particularly concerning its photophysical properties which can impact its effectiveness in demanding applications like super-resolution microscopy and long-term live-cell imaging.

A primary challenge is photobleaching , the irreversible loss of fluorescence upon prolonged exposure to excitation light. This phenomenon limits the duration of imaging experiments and can lead to a diminished signal-to-noise ratio, affecting the quality and quantitative accuracy of the data. The intrinsic photostability of the rhodamine core, while generally good, can be insufficient for techniques that require intense laser irradiation.

Another critical factor is the quantum yield , which represents the efficiency of converting absorbed photons into emitted fluorescent photons. While rhodamines are known for their high quantum yields, environmental factors such as solvent polarity, pH, and conjugation to biomolecules can lead to quenching and a reduction in brightness. This can be particularly problematic when labeling specific cellular components where the local microenvironment may not be optimal for 5-CMR fluorescence.

In the context of super-resolution microscopy , techniques like STED (Stimulated Emission Depletion) and PALM (Photoactivated Localization Microscopy) place stringent demands on fluorophores. These methods require dyes with high photostability, high photon output before photobleaching, and, for some techniques, specific photoswitching characteristics. While rhodamine derivatives are used in these applications, their performance can be suboptimal compared to newer, specifically designed dyes, limiting the achievable resolution and clarity of the resulting images.

ChallengeImpact on ApplicationPotential Mitigation Strategies
Photobleaching Limits long-term imaging, reduces signal-to-noise ratio.Development of photostabilizing additives, engineering of more photostable derivatives.
Quantum Yield Variability Inconsistent brightness due to environmental sensitivity (pH, polarity).Synthesis of derivatives with reduced environmental sensitivity, use of protective encapsulations.
Super-Resolution Microscopy Demands Insufficient photostability and photon output for optimal resolution.Design of photoswitchable derivatives, conjugation to photostabilizing moieties.

Innovations in Derivative Design for Enhanced Utility

To overcome the inherent limitations of 5-Carboxymethylrhodamine, researchers are actively exploring the synthesis of novel derivatives with enhanced properties. These innovations focus on improving brightness, photostability, and adding new functionalities.

One key area of innovation is the modification of the xanthene core of the rhodamine structure. Introducing different substituents can significantly alter the electronic properties of the dye, leading to shifts in absorption and emission spectra, as well as improvements in quantum yield and photostability. For instance, strategic fluorination of the rhodamine scaffold has been shown to increase brightness and reduce photobleaching.

Another approach involves the synthesis of photoactivatable or photoswitchable 5-CMR derivatives . These "smart" probes can be activated or their fluorescence turned on and off with specific wavelengths of light. This capability is crucial for advanced imaging techniques like PALM and STORM (Stochastic Optical Reconstruction Microscopy), enabling the visualization of cellular structures with unprecedented detail.

Furthermore, the carboxylic acid group of 5-CMR provides a convenient handle for conjugation to various functional moieties . Innovations in bioconjugation chemistry allow for the attachment of targeting ligands, such as antibodies or peptides, to direct the dye to specific cellular or subcellular locations. This targeted delivery enhances the specificity of labeling and reduces background fluorescence.

Innovation AreaDesired OutcomeExample Approach
Core Structure Modification Increased brightness and photostability.Fluorination of the xanthene ring.
Photoswitchable Derivatives Suitability for super-resolution microscopy (PALM/STORM).Introduction of photo-labile caging groups.
Advanced Bioconjugation Targeted delivery and enhanced specificity.Conjugation to nanobodies or aptamers.

Integration with Multimodal Imaging and Analytical Platforms

The future of biomedical imaging lies in the integration of multiple modalities to obtain a more comprehensive understanding of biological systems. 5-Carboxymethylrhodamine is being increasingly incorporated into multimodal imaging probes that combine fluorescence imaging with other techniques like magnetic resonance imaging (MRI) and positron emission tomography (PET).

The development of dual-modality probes that conjugate 5-CMR with an MRI contrast agent, such as a gadolinium chelate, allows for the correlation of high-resolution anatomical information from MRI with the high sensitivity of fluorescence microscopy. nih.gov Similarly, creating PET-optical probes by linking 5-CMR to a positron-emitting radionuclide enables the quantitative whole-body imaging capabilities of PET to be combined with the cellular-level detail of fluorescence imaging. researchgate.net

These multimodal probes are often based on nanoparticle platforms , such as liposomes, quantum dots, or polymeric nanoparticles. These nanocarriers can be loaded with both 5-CMR and another imaging agent, and their surface can be functionalized with targeting molecules to direct them to specific tissues or cells. This approach not only facilitates multimodal imaging but can also enhance the photophysical properties of the encapsulated dye.

Multimodal PlatformCombined TechniquesAdvantages
Fluorescence-MRI Probes Fluorescence Microscopy & Magnetic Resonance ImagingCorrelates cellular detail with anatomical context. nih.gov
Fluorescence-PET Probes Fluorescence Microscopy & Positron Emission TomographyCombines high-sensitivity whole-body imaging with high-resolution cellular imaging. researchgate.net
Nanoparticle-Based Probes Various (Fluorescence, MRI, PET, etc.)Targeted delivery, potential for enhanced dye stability, and theranostic applications.

Emerging Research Frontiers and Translational Potential

The ongoing research into 5-Carboxymethylrhodamine and its derivatives is opening up new frontiers with significant translational potential in diagnostics and therapeutics.

One of the most exciting emerging areas is the development of 5-CMR-based biosensors . These probes are designed to change their fluorescent properties in response to specific biological events, such as changes in pH, ion concentration, or enzyme activity. This allows for the real-time monitoring of dynamic cellular processes and could lead to the development of novel diagnostic tools.

In the realm of theranostics , which combines therapy and diagnostics, 5-CMR derivatives are being explored for their potential in targeted cancer therapy. By conjugating the dye to a photosensitizer and a cancer-targeting molecule, it is possible to create a probe that can both visualize and selectively destroy cancer cells upon light activation (photodynamic therapy).

The continuous improvement in the performance of 5-CMR and its derivatives, coupled with advancements in imaging instrumentation, is paving the way for its increased use in preclinical and potentially clinical settings . The ability to visualize molecular processes in living organisms non-invasively holds immense promise for early disease detection, monitoring treatment efficacy, and personalizing medicine. The development of brighter, more stable, and highly specific 5-CMR-based probes will be crucial for translating these promising research applications into tangible clinical benefits.

Q & A

Basic Questions

Q. What is the role of 5-TAMRA in quantitative PCR (qPCR) assays?

  • 5-TAMRA is widely used as a fluorescent quencher in TaqMan probes, paired with carboxyfluorescein (FAM) as the reporter dye. When the probe is intact, 5-TAMRA suppresses FAM fluorescence via Förster resonance energy transfer (FRET). Upon probe cleavage during PCR amplification, FAM fluorescence increases, enabling real-time quantification of target DNA. Proper probe design (e.g., spacing between FAM and 5-TAMRA) is critical for efficient quenching .

Q. How do I select optical filters for 5-TAMRA in fluorescence microscopy?

  • Optimal filters should match 5-TAMRA’s excitation (542 nm) and emission (568 nm) maxima. Use bandpass filters to minimize spectral overlap with other fluorophores (e.g., 6-carboxyrhodamine 6G or 5-FAM). Compatibility tables from fluorescence imaging guides can help design multi-color experiments .

Q. What solvent systems are compatible with 5-TAMRA for in vitro labeling?

  • 5-TAMRA is soluble in dimethyl sulfoxide (DMSO) for stock solutions. For aqueous applications, dissolve in phosphate-buffered saline (PBS) at neutral pH (7.0–7.4) to maintain fluorescence stability. Avoid prolonged storage in aqueous buffers to prevent hydrolysis of the carboxyl group .

Advanced Research Questions

Q. How can I optimize 5-TAMRA labeling efficiency in oligonucleotide probes?

  • Use amine-reactive derivatives (e.g., N-hydroxysuccinimide ester) for covalent conjugation to oligonucleotides. Optimize reaction conditions:

  • pH : 8.5–9.0 (borate or carbonate buffer).
  • Molar ratio : 10:1 (dye:oligonucleotide) to maximize labeling without aggregation.
  • Purification : HPLC with dual-wavelength detection (260 nm for DNA, 542 nm for 5-TAMRA) ensures proper dye-to-oligonucleotide ratios .

Q. How do I resolve discrepancies in fluorescence intensity when using 5-TAMRA across experimental replicates?

  • Common causes include:

  • Photobleaching : Limit light exposure during imaging; use antifade reagents.
  • Environmental sensitivity : Maintain consistent pH and ionic strength (e.g., 10 mM Tris-HCl, pH 7.4).
  • Instrument calibration : Normalize fluorescence signals using reference microspheres or internal controls (e.g., housekeeping gene probes) .

Q. What strategies mitigate spectral overlap in multiplex assays combining 5-TAMRA with other fluorophores?

  • Spectral unmixing : Acquire reference emission spectra for each dye and apply linear unmixing algorithms.
  • Sequential imaging : Capture channels separately to avoid crosstalk.
  • Dye selection : Pair 5-TAMRA with fluorophores emitting >600 nm (e.g., Cy5) to minimize overlap .

Q. How does the chemical stability of 5-TAMRA vary under oxidative or reducing conditions?

  • The xanthene core of 5-TAMRA is susceptible to degradation under prolonged exposure to reactive oxygen species (ROS). For redox-sensitive experiments:

  • Add antioxidants (e.g., 1–5 mM ascorbic acid).
  • Avoid metal ions (e.g., Fe²⁺) that catalyze oxidation.
  • Store aliquots at -20°C in desiccated, light-protected vials .

Q. What are the limitations of 5-TAMRA in super-resolution microscopy compared to newer rhodamine derivatives?

  • Brightness : 5-TAMRA has lower quantum yield (~0.5) compared to Alexa Fluor 568 (quantum yield ~0.9).
  • Photoswitching : Unlike silicon-rhodamines, 5-TAMRA lacks reversible photoswitching, limiting its use in single-molecule localization microscopy (SMLM). Consider derivatives like Janelia Fluor 549 for advanced applications .

Methodological Considerations

Validating 5-TAMRA-labeled probes for in situ hybridization (ISH):

  • Specificity : Include no-probe and sense-strand controls to rule out nonspecific binding.
  • Signal-to-noise ratio : Optimize hybridization temperature (typically 55–65°C) and wash stringency (e.g., 0.1× SSC). Use tyramide signal amplification (TSA) for low-abundance targets .

Quantifying 5-TAMRA conjugation efficiency in protein labeling:

  • Absorbance spectroscopy : Calculate dye-to-protein ratio (D/P) using:
    D/P=A542×εproteinA280(0.1×A542)D/P = \frac{A_{542} \times \varepsilon_{protein}}{A_{280} - (0.1 \times A_{542})}

where εprotein\varepsilon_{protein} is the molar extinction coefficient of the protein at 280 nm. Aim for D/P = 1–3 to avoid self-quenching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.